

The Intertwined Chemistry and Biology of Keramaphidin B and Ingenamine: A Technical Guide

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Compound of Interest		
Compound Name:	Keramaphidin B	
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Introduction: The manzamine-type alkaloids, a diverse family of structurally complex natural products isolated from marine sponges, have long captivated synthetic chemists and pharmacologists alike. Among this class, **Keramaphidin B** and ingenamine represent two closely related pentacyclic alkaloids of the "ingenamine estate" that share a common, intricate diazatricyclic core.[1][2] **Keramaphidin B**, first isolated from an Okinawan marine sponge of the genus Amphimedon in 1994, is considered a key biosynthetic precursor to the broader manzamine family.[1][3] Ingenamine is a more oxidized member of this family, bearing a crucial hydroxyl group absent in **Keramaphidin B**.[3] This guide provides an in-depth exploration of the chemical relationship, synthetic strategies, and biological activities of these two significant marine alkaloids.

The Synthetic Relationship: A Unified Approach

The structural kinship between **Keramaphidin B** and ingenamine is defined by the presence of a C-9 hydroxyl group in ingenamine, which is absent in **Keramaphidin B**.[3] This seemingly minor difference presents distinct challenges and opportunities in total synthesis. Modern synthetic efforts have moved beyond emulating the proposed biosynthetic pathway—a transannular Diels-Alder reaction—and have instead pursued strategies based on purely chemical logic.[4]

A notable unified approach developed by the Fürstner group showcases the ability to access the common etheno-bridged diaza-decaline core and then diverge to synthesize both target

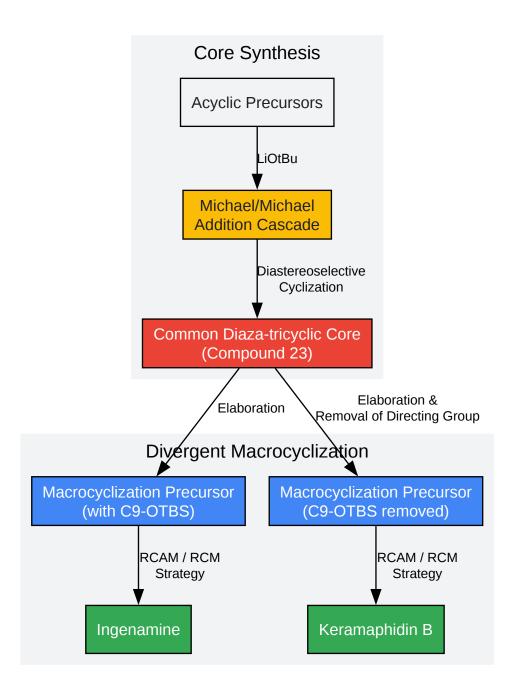




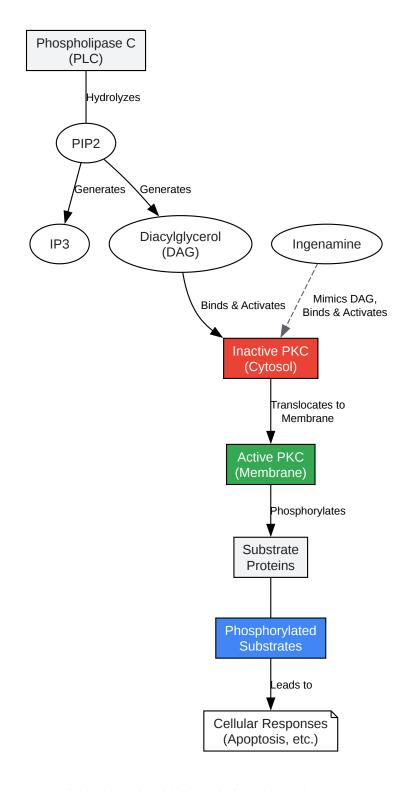


molecules.[4] This strategy hinges on a Michael/Michael addition cascade to rapidly assemble the complex tricyclic scaffold, followed by carefully orchestrated macrocyclization reactions to form the two large rings.[4] Key reactions in this synthesis include Ring-Closing Alkyne Metathesis (RCAM) and Ring-Closing Olefin Metathesis (RCM), which have proven reliable for forging the challenging 11- and 13-membered macrocycles.[3][4]









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